Potassium acetate hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;acetate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.K.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYVPVNGUXMWMP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

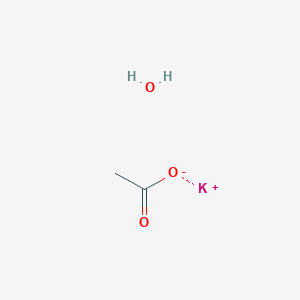

CC(=O)[O-].O.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5KO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium acetate (B1210297) (CH₃COOK), the potassium salt of acetic acid, is a compound of significant interest across various scientific disciplines, including pharmaceutical development, molecular biology, and materials science. Its hydrated forms are particularly relevant due to their hygroscopic nature and role in numerous applications. This technical guide provides a comprehensive overview of the physical and chemical properties of potassium acetate and its hydrates, with a focus on recent scientific findings that have reshaped the understanding of its hydrated states.

Recent crystallographic studies have identified two new hydrate (B1144303) phases, 3KOAc·2H₂O and KOAc·xH₂O (where x = 0.38–0.44), challenging the long-held belief in the prevalence of "sesquihydrate" and "hemihydrate" forms at ambient temperatures.[1][2][3][4] This guide will incorporate these latest findings to offer an up-to-date and accurate resource for professionals in the field.

Physical Properties

The physical characteristics of potassium acetate are significantly influenced by its degree of hydration. The anhydrous form is a white, crystalline, and highly deliquescent solid.[5][6][7] The properties of the more recently characterized hydrate forms are still under active investigation.

Summary of Physical Properties

The following tables summarize the key physical properties of anhydrous potassium acetate and its known hydrates. It is important to note that data for the newly identified 3:2 and 1:x hydrates are emerging and will be updated as further research is published.

Table 1: General Physical Properties of Potassium Acetate and Its Hydrates

| Property | Anhydrous Potassium Acetate (CH₃COOK) | Potassium Acetate Dihydrate (CH₃COOK·2H₂O) | 3KOAc·2H₂O | KOAc·xH₂O (x = 0.38–0.44) |

| Molecular Formula | C₂H₃KO₂[8] | C₂H₇KO₄[9] | C₆H₁₃K₃O₈ | C₂H₃₊₂ₓKO₂₊ₓ |

| Molecular Weight | 98.14 g/mol [8] | 134.17 g/mol [9] | 330.46 g/mol | 107.16 - 108.05 g/mol |

| Appearance | White crystalline powder[5] | Crystalline solid | Crystalline solid[1][2][3][4] | Crystalline solid[1][2][3][4] |

| Melting Point | 292 °C[5] | 291 K (18 °C)[9][10] | Information not available | Information not available |

| Density | 1.8 g/cm³[6] | Information not available | Information not available | Information not available |

| Hygroscopicity | Highly deliquescent[5][11] | Hygroscopic | Hygroscopic | Hygroscopic |

Table 2: Solubility Data for Anhydrous Potassium Acetate in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 0.1 | 216.7 |

| 10 | 233.7 |

| 25 | 268.6 |

| 40 | 320.8 |

| 96 | 390.7 |

Data sourced from Wikipedia.[11]

Chemical Properties

Potassium acetate is the salt of a weak acid (acetic acid) and a strong base (potassium hydroxide). In solution, the acetate ion (CH₃COO⁻) hydrolyzes to produce a slightly alkaline solution.

Reactivity and Decomposition

Anhydrous potassium acetate is stable under normal conditions but is incompatible with strong oxidizing agents.[5] Upon heating, potassium acetate hydrate decomposes by losing its water of hydration. At higher temperatures, the anhydrous salt decomposes.[12]

Buffering Capacity

A solution of potassium acetate and acetic acid acts as a buffer, capable of resisting changes in pH upon the addition of small amounts of acid or base. This property is crucial in many biochemical and molecular biology applications. The buffering range is most effective between pH 3.8 and 5.8.

Experimental Protocols

This section details the methodologies for determining key physical and chemical properties of this compound.

Determination of Water of Hydration by Thermogravimetric Analysis (TGA)

Objective: To quantify the water content in a hydrated salt by measuring the mass loss as a function of temperature.

Methodology:

-

Instrument Setup: Calibrate the thermogravimetric analyzer according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean TGA crucible.

-

Analysis:

-

Place the crucible in the TGA furnace.

-

Heat the sample from ambient temperature to approximately 300 °C at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the mass of the sample as a function of temperature.

-

-

Data Analysis: The percentage of water of hydration is calculated from the mass loss observed in the thermogram.

A general workflow for this process is illustrated below.

References

- 1. Composition, Structure, and Thermal Properties of Potassium Acetate Hydrates [publications.hse.ru]

- 2. Composition, Structure, and Thermal Properties of Potassium Acetate Hydrates. | Semantic Scholar [semanticscholar.org]

- 3. Composition, Structure, and Thermal Properties of Potassium Acetate Hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Potassium Acetate: Structure, Uses & Preparation Guide [vedantu.com]

- 6. Potassium Acetate Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 7. Potassium Acetate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 8. Potassium Acetate: Chemical Properties, Production Methods and Medicinal Uses_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Potassium acetate - Wikipedia [en.wikipedia.org]

- 12. americanelements.com [americanelements.com]

A Comprehensive Technical Guide to the Solubility of Potassium Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of potassium acetate (B1210297) hydrate (B1144303) in a variety of common laboratory solvents. The information is curated to support research, development, and formulation activities where potassium acetate is a key component. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a logical workflow for these experimental processes.

Core Solubility Data

Potassium acetate (CH₃COOK), particularly in its hydrated form, is a deliquescent white crystalline solid.[1][2] Its high polarity makes it readily soluble in polar solvents while exhibiting limited to no solubility in non-polar organic solvents.[3][4] The solubility of potassium acetate is significantly influenced by the solvent type and temperature.

Quantitative Solubility Data Summary

The following tables summarize the quantitative solubility of potassium acetate in various solvents at different temperatures. This data has been compiled from various chemical handbooks and databases.

Table 1: Solubility of Potassium Acetate in Water [5][6]

| Temperature (°C) | Solubility ( g/100 mL) |

| 0.1 | 216.7 |

| 10 | 233.7 |

| 20 | 255.6 |

| 25 | 268.6 |

| 30 | 283.8 |

| 40 | 320.8 |

| 60 | 350 |

| 80 | 380 |

| 96 | 390.7 |

Table 2: Solubility of Potassium Acetate in Alcohols and Other Organic Solvents [5][6][7]

| Solvent | Temperature (°C) | Solubility ( g/100 g) |

| Methanol | 15 | 24.24 |

| 73.4 | 53.54 | |

| Ethanol | 25 | 16.3 |

| Acetic Acid | 14.76 | 20.14 |

| 17.95 | 20.95 | |

| 28.03 | 23.8 | |

| 49.9 | 30.55 | |

| 73.5 | 42.09 | |

| 99 | 64.96 | |

| 110 | 72.3 | |

| Glycerol (86.5%) | 20 | 77.4 |

| Dimethylformamide | 25 | 0.09 |

| Liquid Ammonia | -33.9 | 1.026 |

| Sulfur Dioxide | 0 | 0.006 |

Table 3: Insolubility of Potassium Acetate [1][6][8]

| Solvent |

| Acetone |

| Diethyl Ether |

| Ethyl Acetate |

Experimental Protocols for Solubility Determination

The following section outlines a standard experimental protocol for determining the solubility of a solid compound like potassium acetate hydrate in a liquid solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment

-

This compound (analytical grade)

-

Solvent of interest (e.g., water, ethanol)

-

Thermostatic water bath or heating/cooling system

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven

-

Glassware (beakers, flasks, test tubes)

-

Thermometer

Experimental Procedure

-

Preparation of a Saturated Solution :

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a jacketed glass vessel).

-

Place the container in a thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer to ensure thorough mixing and facilitate the dissolution process.

-

Allow the mixture to equilibrate for a sufficient period (typically several hours to 24 hours) to ensure that the solution is saturated. The presence of undissolved solid at the bottom of the container indicates saturation.[9]

-

-

Sample Withdrawal and Filtration :

-

Once equilibrium is reached, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to match the experimental temperature, avoiding any solid particles.

-

Immediately filter the withdrawn sample using a syringe filter to remove any remaining microscopic solid particles. This step is crucial to prevent artificially high solubility measurements.

-

-

Determination of Solute Concentration :

-

Accurately weigh a clean, dry container.

-

Transfer the filtered saturated solution to the pre-weighed container and record the total weight.

-

Evaporate the solvent from the solution by placing the container in a drying oven at an appropriate temperature until a constant weight of the dry potassium acetate is achieved.

-

Reweigh the container with the dry solute.

-

-

Calculation of Solubility :

-

Calculate the mass of the dissolved potassium acetate by subtracting the initial weight of the empty container from the final weight of the container with the dry solute.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.

-

Express the solubility in the desired units, such as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

References

- 1. Potassium Acetate | 127-08-2 [chemicalbook.com]

- 2. cameo.mfa.org [cameo.mfa.org]

- 3. Potassium Acetate: Chemical Properties, Production Methods and Medicinal Uses_Chemicalbook [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Potassium acetate - Wikipedia [en.wikipedia.org]

- 6. potassium acetate [chemister.ru]

- 7. Chemarc [chemarc.com]

- 8. Potassium acetate - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Potassium Acetate (B1210297) Hydrate (B1144303)

This technical guide provides a comprehensive overview of the crystal structure and polymorphism of potassium acetate hydrate, focusing on recent advancements that have reshaped the understanding of its solid-state forms. Historically, the characterization of potassium acetate hydrates has been ambiguous, but recent studies have provided definitive structural data, revealing new phases and clarifying their relationships. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the crystallography and thermal properties of this compound.

Recent crystallographic studies have been pivotal in accurately determining the composition and structure of potassium acetate (KOAc) polymorphs and hydrates for the first time.[1] These investigations have revealed two new phases, 3KOAc·2H₂O and KOAc·xH₂O (where x = 0.38–0.44), which replace the historically referenced and mischaracterized "sesquihydrate" and "hemihydrate" forms at ambient temperatures.[1][2][3][4] The hydration and dehydration processes, along with the nature of phase transitions, have been studied in detail using variable-temperature X-ray diffraction and thermal analyses.[1][3]

Crystal Structures of Known Potassium Acetate Hydrates and Anhydrous Form

The definitive method for elucidating the three-dimensional atomic arrangement within a crystalline solid is single-crystal X-ray diffraction (XRD).[2] Its application to this compound systems has been instrumental in identifying and characterizing its various hydrated forms, often referred to as pseudopolymorphs.[2] Other known forms include an anhydrous phase and a dihydrate.[5]

Table 1: Crystallographic Data for Potassium Acetate Polymorphs and Hydrates

| Formula | 3KOAc·2H₂O | KOAc·xH₂O (x=0.38-0.44) | Anhydrous KOAc (Form I) | Anhydrous KOAc (Form II) |

| Crystal System | Monoclinic | Orthorhombic | Orthorhombic | Tetragonal |

| Space Group | P2₁/c | Cmcm | Pbca | I4/mcm |

| a (Å) | 11.854(3) | 12.116(2) | 10.098(3) | 7.693(1) |

| b (Å) | 10.334(3) | 13.489(3) | 13.987(4) | 7.693(1) |

| c (Å) | 12.011(3) | 6.892(1) | 6.981(2) | 6.942(1) |

| α (°) | 90 | 90 | 90 | 90 |

| β (°) | 113.45(3) | 90 | 90 | 90 |

| γ (°) | 90 | 90 | 90 | 90 |

| Volume (ų) | 1350.1(6) | 1126.9(4) | 986.5(5) | 411.5(1) |

| Z | 4 | 8 | 8 | 4 |

| Temperature (K) | 293 | 293 | 293 | 453 |

| Calculated Density (g/cm³) | 1.62 | 1.55 | 1.66 | 1.58 |

| Data presented in this table is based on the findings reported in "Composition, Structure, and Thermal Properties of Potassium Acetate Hydrates" by Kalle P., et al., Inorganic Chemistry, 2025. |

Polymorphism and Phase Transitions

The various forms of potassium acetate can undergo phase transitions depending on environmental conditions such as temperature and humidity. The interconversion between the anhydrous and hydrated forms is a key aspect of its polymorphic behavior. The transformation of the anhydrous form (AcOK·0H₂O) into KOAc·xH₂O and 3KOAc·2H₂O can occur at room temperature.[5] It has been reported that 3KOAc·2H₂O is more stable than KOAc·xH₂O.[5] Additionally, a dihydrate form has been suggested to crystallize upon cooling an aqueous solution to 229 K, with a melting point of 291 K.[5]

Caption: Phase transitions of potassium acetate hydrates.

Experimental Protocols

The characterization of potassium acetate hydrates involves a combination of crystallographic and thermal analysis techniques.

3.1 Single-Crystal X-ray Diffraction (SC-XRD)

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous solution of potassium acetate at a controlled temperature.

-

Data Collection: A selected single crystal is mounted on a goniometer. The diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated, and diffraction patterns are recorded at various orientations.

-

Structure Solution and Refinement: The collected data is used to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques to obtain the final atomic coordinates and displacement parameters.

3.2 Powder X-ray Diffraction (PXRD)

-

Sample Preparation: A finely ground powder of the this compound is packed into a sample holder.

-

Data Collection: The sample is analyzed using a powder diffractometer. The instrument scans a range of 2θ angles while recording the intensity of the diffracted X-rays.

-

Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phase. This pattern is compared with reference patterns from crystallographic databases or from single-crystal data to identify the polymorphic form or the presence of multiple phases. Variable-temperature PXRD can be used to study phase transitions.[1]

3.3 Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For hydrates, this technique is used to determine the water content by identifying the mass loss upon heating due to dehydration. The temperature at which dehydration occurs provides information about the thermal stability of the hydrate.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. The enthalpy changes associated with these transitions can also be quantified. DSC studies on potassium acetate have identified two reversible phase transitions at 331.7 K and 429.5 K.[5]

General Experimental Workflow for Hydrate Characterization

The following diagram illustrates a typical workflow for the identification and characterization of a new hydrate of a pharmaceutical salt, using potassium acetate as a model.

Caption: Workflow for characterizing new hydrate forms.

References

- 1. Composition, Structure, and Thermal Properties of Potassium Acetate Hydrates [publications.hse.ru]

- 2. researchgate.net [researchgate.net]

- 3. Composition, Structure, and Thermal Properties of Potassium Acetate Hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 254966-93-3 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

stability of potassium acetate hydrate solutions at various temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of potassium acetate (B1210297) hydrate (B1144303) solutions at various temperatures. Potassium acetate, a potassium salt of acetic acid, is a hygroscopic crystalline solid that is highly soluble in water.[1][2] Its solutions are utilized in a range of applications, including as a deicer, a food additive, and in pharmaceutical formulations as a buffering agent and an electrolyte replenisher.[2][3] Understanding the stability of these solutions is critical for ensuring product quality, efficacy, and safety.

Chemical and Physical Properties

Potassium acetate (CH₃COOK) is a salt that dissociates in water to yield potassium (K⁺) and acetate (CH₃COO⁻) ions.[4] The anhydrous form has a molecular weight of 98.14 g/mol .[2] It is known to form several hydrated species, and recent studies have identified two new phases, 3KOAc·2H₂O and KOAc·xH₂O (where x = 0.38–0.44), challenging the historical understanding of its "sesquihydrate" and "hemihydrate" forms.[5][6] The melting point of potassium acetate dihydrate has been reported as 291 K.[7] Solutions of potassium acetate are typically clear and colorless, with a pH in the range of 7.5 to 9.0.[2][4][8][9]

Solubility of Potassium Acetate in Water

The solubility of potassium acetate in water is highly dependent on temperature. This property is crucial for preparing solutions of desired concentrations and for understanding the potential for crystallization at different storage temperatures.

| Temperature (°C) | Solubility ( g/100 mL) |

| 0.1 | 216.7[1] |

| 10 | 233.7[1] |

| 25 | 268.6[1] |

| 40 | 320.8[1] |

| 96 | 390.7[1] |

Thermal Stability and Degradation

Potassium acetate solutions are generally stable under standard storage conditions.[8][10] However, they can be affected by elevated temperatures and incompatible substances.

Thermal Decomposition

At high temperatures, potassium acetate decomposes.[4][11] Thermal decomposition may produce carbon oxides.[8][11] Studies on the thermal decomposition kinetics of solid potassium acetate have determined an activation energy of 326.50 kJ/mole for a 2/3 order reaction.[12] While this applies to the solid state at high temperatures, it underscores the potential for degradation under extreme heat. For solutions, the primary concern at elevated temperatures would be the evaporation of water, leading to increased concentration and potential crystallization upon cooling.

Incompatibilities

Potassium acetate solutions should not be mixed with strong oxidizing agents, such as hydrogen peroxide, sulfuric acid, nitric acid, hypochlorites, and permanganates.[8] Contact with these substances can lead to chemical reactions that may compromise the stability of the solution.

Experimental Protocols for Stability Assessment

A well-designed stability study for potassium acetate hydrate solutions should include methods to assess its chemical and physical properties over time and under various environmental conditions.

Assay (Nonaqueous Acid-Base Titrimetry)

This method determines the purity of the potassium acetate.

Methodology:

-

Accurately weigh approximately 0.4 g of the potassium acetate sample.

-

Dissolve the sample in 5 mL of acetic anhydride (B1165640) and 25 mL of glacial acetic acid.

-

Add 0.15 mL of crystal violet indicator solution.

-

Titrate the solution in a closed system with 0.1 N perchloric acid in glacial acetic acid to a green endpoint.

-

Perform a blank determination and make any necessary corrections.

-

One milliliter of 0.1 N perchloric acid is equivalent to 0.00981 g of CH₃COOK.[13]

pH Measurement

This test assesses any changes in the acidity or alkalinity of the solution over time.

Methodology:

-

Prepare a 5% solution of potassium acetate in freshly boiled and cooled water.[13][14]

-

Calibrate a pH meter using standard buffer solutions.

-

Measure the pH of the potassium acetate solution at 25.0 °C.[13]

Visual Inspection

This qualitative assessment checks for changes in the physical appearance of the solution.

Methodology:

-

Visually inspect the solution for any changes in color, clarity, or the presence of particulate matter.

-

Compare the appearance of the stability sample to that of a freshly prepared solution.

Analysis of Impurities

Various methods can be employed to quantify potential impurities or degradants.

Methodology for Chloride:

-

Prepare a sample solution as specified in the relevant pharmacopeia or monograph.

-

The solution is tested against a limit for chlorides. For example, one method specifies diluting 2.5 ml of a 10% stock solution to 15 ml with water to test for a limit of 200 ppm.[9]

Methodology for Sulfate:

-

Prepare a sample solution as specified in the relevant pharmacopeia or monograph.

-

The solution is tested against a limit for sulfates. For example, one method specifies diluting 7.5 ml of a 10% stock solution to 15 ml with distilled water to test for a limit of 200 ppm.[9]

Stability-Indicating Logic and Workflow

The stability of a this compound solution can be understood through a logical workflow that considers the factors affecting its integrity and the tests required to monitor it.

References

- 1. Potassium acetate - Wikipedia [en.wikipedia.org]

- 2. POTASSIUM ACETATE - Ataman Kimya [atamanchemicals.com]

- 3. lohmann-minerals.com [lohmann-minerals.com]

- 4. Potassium Acetate: Chemical Properties, Production Methods and Medicinal Uses_Chemicalbook [chemicalbook.com]

- 5. Composition, Structure, and Thermal Properties of Potassium Acetate Hydrates [publications.hse.ru]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. cleartech.ca [cleartech.ca]

- 9. Potassium Acetate BP Ph Eur EP USP Analytical Reagent Gr Manufacturers [anmol.org]

- 10. edvotek.com [edvotek.com]

- 11. Potassium Acetate, 5M Solution: Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]

- 12. jcsp.org.pk [jcsp.org.pk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. fao.org [fao.org]

Introduction: The Dual Role of Potassium and Acetate Ions

An In-depth Technical Guide to the Effects of Potassium Acetate (B1210297) on Enzyme Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted effects of potassium acetate on enzyme activity. In solution, potassium acetate dissociates into potassium (K⁺) and acetate (CH₃COO⁻) ions, each capable of influencing enzymatic reactions through distinct mechanisms. This document outlines these mechanisms, presents quantitative data from relevant studies, provides detailed experimental protocols for investigation, and illustrates key concepts through diagrams.

Potassium acetate (CH₃COOK) is a salt of acetic acid widely used in molecular biology and biochemistry.[1][2] When dissolved in an aqueous solution, as is typical for enzymatic assays, it is not the "hydrate" form but the dissociated potassium and acetate ions that interact with enzymes and their substrates.[2] Understanding the impact of potassium acetate on enzyme activity requires consideration of the independent and synergistic effects of these two ions.

-

Potassium (K⁺): As the most abundant intracellular cation, potassium is a crucial cofactor for a vast number of enzymes.[3][4] Its roles range from direct participation in the catalytic site to allosteric activation that induces optimal enzyme conformation.[3][4][5][6] For many intracellular enzymes, K⁺ is the preferred monovalent cation over sodium (Na⁺).[4]

-

Acetate (CH₃COO⁻): Acetate is a key metabolite that can act as a substrate, product, or regulator of enzymatic reactions.[7][8] It can influence enzyme activity through metabolic feedback, by altering the ionic environment, or by affecting protein solubility and structure.[2][9][10]

Mechanisms of Action on Enzyme Activity

The addition of potassium acetate to an enzymatic reaction can either enhance or inhibit activity depending on the enzyme, the concentration of the salt, and the overall reaction conditions. The primary mechanisms are detailed below.

The Role of the Potassium Cation (K⁺)

Many enzymes are activated by monovalent cations, with K⁺ being a common requirement.[5] The mechanisms of activation can be broadly categorized as:

-

Direct Catalytic Role (Cofactor-like): The K⁺ ion can bind directly in the active site, acting as a bridge to anchor the substrate or to stabilize a transition state, often in synergy with a divalent cation like Mg²⁺.[4] This requirement can be absolute for catalysis to proceed.[6]

-

Allosteric Activation: K⁺ can bind to a site remote from the active center, triggering conformational changes that optimize the enzyme's structure for catalysis.[3][6] This enhances catalytic efficiency by selecting for more ordered and active conformations from an ensemble of possibilities.[3]

-

Concentration-Dependent Inhibition: While essential at optimal concentrations, excessively high levels of K⁺ can be inhibitory. This can occur with enzymes such as DNA polymerase and T4 DNA ligase, where high salt concentrations can disrupt necessary protein-DNA interactions or alter the enzyme's hydration shell.[11][12][13] For Taq DNA polymerase, K⁺ from KCl is a common buffer component that promotes primer annealing, but its concentration must be optimized.[14]

The Influence of the Acetate Anion (CH₃COO⁻)

The acetate ion can influence enzyme function through several distinct mechanisms:

-

Product Inhibition: For enzymes like acetate kinase, acetate is a product of the reaction. Its accumulation can lead to product inhibition, where the product competes with the substrate for the active site.[15][16]

-

Altering Protein Solubility: Acetate ions can disrupt the solubility of proteins.[2] This property is exploited in molecular biology protocols where potassium acetate is used to precipitate proteins and SDS during DNA purification.[1][2][10] This effect can lead to enzyme denaturation or aggregation at high concentrations, causing a loss of activity.

-

Systemic and Metabolic Effects: High concentrations of acetate can inhibit cell growth, a phenomenon linked to the perturbation of the intracellular anion balance and the inhibition of specific metabolic pathways, such as methionine biosynthesis.[7][8][17] Acetate can also serve as a precursor for acetyl-CoA, which is a substrate for histone acetyltransferases and can lead to the inhibition of histone deacetylase (HDAC) activity, demonstrating its role in epigenetic regulation of enzyme expression.[18]

-

Buffering and pH: With a pKa of approximately 4.76, acetate can serve as a buffer component, helping to maintain a stable pH in the optimal range for an enzyme.

Quantitative Data on Enzyme Activity

The effect of potassium acetate is highly concentration-dependent. The following table summarizes quantitative findings from the literature on the impact of potassium salts on the activity of several enzymes.

| Enzyme | Salt Used | Concentration Range Tested | Observed Effect | Optimal Concentration | Source(s) |

| T4 DNA Ligase | KCl | 0 - 250 mM | Inhibition at concentrations >150-200 mM for cohesive-end ligation. | < 150 mM | [13] |

| T. scotoductus DNA Pol I | KCl | 0 - 200 mM | Active at low concentrations, but activity is reduced at levels above 70 mM. | 0 mM (no added KCl) | [12] |

| α-Amylase (B. firmus) | K⁺ (salt not specified) | 5 - 10 mM | Activation observed, with a 15.88-fold higher stimulation at 10 mM compared to Na⁺. | ≥ 10 mM | [19] |

| mRNA Translation (in vitro) | Potassium Acetate vs. KCl | ~40 - 150 mM | Optimal concentration varies by mRNA. KOAc can be permissive for synthesis of abnormal protein products.[20] | mRNA-dependent | [20][21] |

Experimental Protocols

This section provides a generalized protocol for systematically evaluating the effect of potassium acetate on the activity of a purified enzyme.

Objective: To determine the kinetic parameters (Vmax, Km) and optimal concentration of potassium acetate for a specific enzyme-substrate reaction.

Materials:

-

Purified enzyme of interest

-

Substrate(s) for the enzyme

-

Assay buffer (e.g., Tris-HCl, HEPES) at a stable pH, free of potassium and acetate ions.

-

Potassium acetate stock solution (e.g., 1 M or 5 M), pH adjusted to match the assay buffer.

-

Detection reagent/system appropriate for quantifying product formation or substrate depletion.

-

Microplate reader or spectrophotometer.

-

Temperature-controlled incubator or water bath.

Methodology:

-

Preparation of Reagents:

-

Prepare a series of potassium acetate dilutions from the stock solution. The final concentrations in the assay should typically range from 0 mM to 300 mM or higher, depending on the enzyme.[22]

-

Prepare the enzyme and substrate solutions in the assay buffer. The substrate concentration should be varied to determine kinetic parameters, typically spanning from 0.1x to 10x the expected Km.

-

-

Assay Setup:

-

Design a matrix of experiments in a 96-well plate format. Each row can represent a different substrate concentration, and each column a different potassium acetate concentration.

-

Include appropriate controls for each condition:

-

No-enzyme control: To measure non-enzymatic substrate degradation.[22]

-

No-substrate control: To measure background signal from the enzyme preparation.

-

No-salt control (0 mM KOAc): To establish baseline enzyme activity.

-

-

-

Reaction Execution:

-

Add the assay buffer and the corresponding concentration of potassium acetate to each well.

-

Add the substrate to each well.

-

Pre-incubate the plate at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the enzyme to all wells.

-

Immediately begin measuring the signal (e.g., absorbance, fluorescence) over time using a kinetic read mode. The measurement interval and duration should be sufficient to establish an initial linear rate of reaction.[15]

-

-

Data Analysis:

-

For each combination of substrate and potassium acetate concentration, calculate the initial reaction velocity (v₀) from the linear portion of the progress curve.

-

Subtract the rates from the no-enzyme controls from their corresponding experimental wells.

-

To find the optimal KOAc concentration: Plot the reaction velocity against the potassium acetate concentration at a saturating substrate concentration.

-

To determine kinetic parameters: For each potassium acetate concentration, plot the reaction velocity against the substrate concentration. Fit this data to the Michaelis-Menten equation (or a suitable alternative for complex kinetics) to determine the apparent Vmax and Km.[23]

-

Analyze how Vmax and Km change as a function of potassium acetate concentration to infer the mechanism of activation or inhibition (e.g., competitive, non-competitive).[24][25]

-

Visualizations: Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the conceptual and practical aspects of investigating potassium acetate's effects on enzymes.

Caption: Potential mechanisms of K⁺ and Acetate ions on enzyme activity.

Caption: Experimental workflow for characterizing salt effects on an enzyme.

References

- 1. Cambio - Excellence in Molecular Biology [cambio.co.uk]

- 2. What is the mechanism of Potassium Acetate? [synapse.patsnap.com]

- 3. Molecular Mechanisms of Enzyme Activation by Monovalent Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biochem.slu.edu [biochem.slu.edu]

- 5. Molecular Mechanisms of Enzyme Activation by Monovalent Cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acetate Metabolism and the Inhibition of Bacterial Growth by Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Mechanistic Insight of Potassium Acetate in Plant DNA Extraction Processes [plantextractwholesale.com]

- 10. molecular biology - What is the role of potassium acetate in plasmid extraction? - Biology Stack Exchange [biology.stackexchange.com]

- 11. scispace.com [scispace.com]

- 12. Characteristics of DNA polymerase I from an extreme thermophile, Thermus scotoductus strain K1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Influence of monovalent cations on the activity of T4 DNA ligase in the presence of polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PCR Setup—Six Critical Components to Consider | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scbt.com [scbt.com]

- 17. Acetate and Potassium Modulate the Stationary-Phase Activation of lrgAB in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acetate supplementation increases brain histone acetylation and inhibits histone deacetylase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Potassium salts influence the fidelity of mRNA translation initiation in rabbit reticulocyte lysates: unique features of encephalomyocarditis virus RNA translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Effects of Inhibitors on Enzyme Activity | Worthington Biochemical [worthington-biochem.com]

Potassium Acetate (CH₃COOK): An Analysis of its Neutrality in Aqueous Solutions

Abstract

Potassium acetate (B1210297) (CH₃COOK), the potassium salt of acetic acid, is widely utilized in various fields, including the pharmaceutical industry as an electrolyte replenisher and urinary alkalizer, in food production as a preservative and acidity regulator, and in molecular biology for DNA precipitation.[1][2] A fundamental question regarding its chemical behavior is whether it forms a neutral solution in water. This technical guide provides an in-depth analysis of the chemical properties of potassium acetate in aqueous solutions, demonstrating through dissociation and hydrolysis principles that it is not a neutral salt but rather forms a slightly alkaline solution. This guide presents the underlying chemical theory, quantitative data, a detailed experimental protocol for pH determination, and visual diagrams to illustrate the key processes for researchers, scientists, and drug development professionals.

Introduction: The Nature of Salts in Solution

A salt is an ionic compound resulting from the neutralization reaction of an acid and a base. The pH of a salt solution is determined by the relative strengths of the acid and base from which it was formed.

-

Strong Acid + Strong Base → Neutral Salt (pH ≈ 7)

-

Strong Acid + Weak Base → Acidic Salt (pH < 7)

-

Weak Acid + Strong Base → Basic Salt (pH > 7)

-

Weak Acid + Weak Base → pH depends on the relative strengths of the acid and base

Potassium acetate is formed from the reaction of acetic acid (a weak acid) and potassium hydroxide (B78521) (a strong base).[3][4] Based on these principles, it is hypothesized that potassium acetate will produce a basic solution. This guide will explore the chemical mechanisms that confirm this classification.

Chemical Dissociation and Hydrolysis

When solid potassium acetate is dissolved in water, it completely dissociates into its constituent ions: the potassium cation (K⁺) and the acetate anion (CH₃COO⁻).[5] This process is characteristic of a strong electrolyte.[5]

Dissociation Reaction: CH₃COOK(s) → K⁺(aq) + CH₃COO⁻(aq)

The pH of the resulting solution is then determined by the subsequent interaction of these ions with water molecules, a process known as hydrolysis.

Anion Hydrolysis: The Role of the Acetate Ion

The acetate ion (CH₃COO⁻) is the conjugate base of the weak acid, acetic acid (CH₃COOH).[6] Consequently, it has an affinity for protons (H⁺) and reacts with water to establish an equilibrium. In this reaction, the acetate ion accepts a proton from a water molecule, forming acetic acid and a hydroxide ion (OH⁻).[3][6]

Hydrolysis of Acetate Ion: CH₃COO⁻(aq) + H₂O(l) ⇌ CH₃COOH(aq) + OH⁻(aq)

The production of hydroxide ions increases the [OH⁻] concentration in the solution, leading to a pH greater than 7, which is characteristic of a basic or alkaline solution.[3][7]

Cation Behavior: The Potassium Ion

The potassium ion (K⁺) is the conjugate acid of a strong base, potassium hydroxide (KOH).[4][8] As the conjugate of a strong base, the potassium ion is a very weak acid and has no significant tendency to donate a proton or react with water. Therefore, it does not contribute to a change in the solution's pH and is considered a "spectator ion".[4][6]

The diagram below illustrates the complete process from dissociation to hydrolysis.

Figure 1: Dissociation of potassium acetate and subsequent hydrolysis of the acetate ion in water.

Quantitative Data Summary

The basicity of a potassium acetate solution can be quantified by examining the acid dissociation constant (pKa) of acetic acid and the corresponding base dissociation constant (pKb) for its conjugate base, the acetate ion. The relationship between these constants at 25°C is given by the expression for the ion product of water (pKw = 14).

pKa + pKb = 14

The table below summarizes the relevant quantitative data.

| Parameter | Value | Description | Source |

| pKa of Acetic Acid (CH₃COOH) | 4.76 (at 25°C) | A measure of the acid's strength. The higher the pKa, the weaker the acid. | [9][10][11] |

| pKb of Acetate Ion (CH₃COO⁻) | 9.24 (at 25°C) | Calculated as (14 - 4.76). A measure of the conjugate base's strength. | [4][12][13] |

| Typical pH of Solution (1 in 20) | 7.5 - 8.5 | The measured pH range for a standard aqueous solution of potassium acetate. | [14] |

| Typical pH of Solution | 7.5 - 9.0 | The measured pH range for a standard aqueous solution of potassium acetate. | [8][15][16] |

Experimental Protocol: Potentiometric pH Measurement

To empirically verify the basic nature of a potassium acetate solution, a standard potentiometric pH measurement can be performed.

Objective: To accurately measure the pH of a 0.1 M potassium acetate solution at 25°C.

Materials:

-

Potassium Acetate (CH₃COOK), analytical grade

-

Deionized, CO₂-free water

-

Calibrated pH meter with a combination glass electrode

-

Standard pH buffer solutions (pH 4.01, 7.00, and 10.01)

-

250 mL volumetric flask

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Beakers

-

Thermometer

Methodology:

-

Solution Preparation (0.1 M CH₃COOK): 1.1. Calculate the mass of potassium acetate required to prepare 250 mL of a 0.1 M solution (Molar Mass = 98.14 g/mol ). Mass = 0.1 mol/L * 0.250 L * 98.14 g/mol = 2.4535 g. 1.2. Accurately weigh 2.4535 g of potassium acetate using an analytical balance. 1.3. Transfer the solid to a 250 mL volumetric flask. 1.4. Add approximately 150 mL of deionized water and swirl to dissolve the solid completely. 1.5. Once dissolved, bring the solution to the 250 mL mark with deionized water. Stopper and invert the flask several times to ensure homogeneity.

-

pH Meter Calibration: 2.1. Turn on the pH meter and allow the electrode to stabilize in its storage solution. 2.2. Perform a three-point calibration using standard buffers of pH 7.00, 4.01, and 10.01, following the manufacturer's instructions. 2.3. Rinse the electrode with deionized water and gently blot dry between each buffer. Ensure the temperature of the buffers is recorded and compensated for.

-

pH Measurement: 3.1. Pour approximately 50 mL of the prepared 0.1 M potassium acetate solution into a clean beaker. 3.2. Place a magnetic stir bar in the beaker and set it on a magnetic stirrer at a low, constant speed. 3.3. Immerse the calibrated pH electrode and a thermometer into the solution. Ensure the electrode bulb is fully submerged. 3.4. Allow the pH reading to stabilize. A stable reading is one that does not change by more than ±0.02 pH units over 30 seconds. 3.5. Record the final pH value and the temperature of the solution.

The workflow for this experimental protocol is visualized below.

Figure 2: Experimental workflow for the potentiometric pH measurement of a potassium acetate solution.

Conclusion

Contrary to what the term "neutral salt" might imply, potassium acetate is not neutral in an aqueous solution. It is a basic salt. This characteristic arises from its composition as the salt of a weak acid (acetic acid) and a strong base (potassium hydroxide). Upon dissolving in water, potassium acetate fully dissociates. The resulting acetate anion acts as a weak base, undergoing hydrolysis to produce hydroxide ions and thereby increasing the pH of the solution to a value typically between 7.5 and 9.0.[8][15][16] The potassium cation, being the conjugate of a strong base, does not hydrolyze and remains a spectator ion. This fundamental understanding is critical for professionals in research and drug development when formulating buffered solutions, controlling reaction pH, or considering the physiological effects of potassium acetate.

References

- 1. Potassium acetate - Wikipedia [en.wikipedia.org]

- 2. SATHEE: Chemistry Potassium Acetate [sathee.iitk.ac.in]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. homework.study.com [homework.study.com]

- 6. (Solved) - Is potassium acetate, KCH3COO, an acidic or basic salt and why?... (1 Answer) | Transtutors [transtutors.com]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

- 9. Acetic Acid [commonorganicchemistry.com]

- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 11. Acetic acid - Wikipedia [en.wikipedia.org]

- 12. quora.com [quora.com]

- 13. echemi.com [echemi.com]

- 14. Potassium Acetate [drugfuture.com]

- 15. Potassium Acetate: Chemical Properties, Production Methods and Medicinal Uses_Chemicalbook [chemicalbook.com]

- 16. POTASSIUM ACETATE - Ataman Kimya [atamanchemicals.com]

An In-depth Technical Guide to Potassium Acetate and Its Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potassium acetate (B1210297) and its hydrated forms, focusing on key physicochemical properties relevant to research, development, and pharmaceutical applications.

Core Physicochemical Properties

Potassium acetate (CH₃COOK) is the potassium salt of acetic acid. It is a versatile compound utilized in a wide range of applications, including as a food additive, a deicing agent, and a crucial component in molecular biology and pharmaceutical formulations.[1][2][3] In laboratory and industrial settings, it is available in its anhydrous form and as various hydrates. Understanding the specific properties of each form is critical for accurate experimental design and product formulation.

The anhydrous form is highly hygroscopic and deliquescent.[1] For applications sensitive to moisture, the anhydrous form is preferred.[4] Hydrated forms, where water molecules are incorporated into the crystal structure, are also commonly used.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for potassium acetate and its common hydrates for easy comparison.

| Property | Potassium Acetate (Anhydrous) | Potassium Acetate Hydrate (B1144303) | Potassium Acetate Dihydrate | Potassium Acetate Trihydrate |

| CAS Number | 127-08-2[4][5][6] | 254966-93-3[7] | Not Available | Not Available |

| Molecular Formula | C₂H₃KO₂[2][4] | C₂H₅KO₃[7][8] | C₂H₇KO₄[9] | C₂H₉KO₅[10] |

| Molecular Weight | 98.14 g/mol [5][6][11] | 116.16 g/mol [7] | 134.17 g/mol [9] | 152.19 g/mol [10] |

| Appearance | White crystalline powder[1] | White powder or crystals[8] | - | - |

| Melting Point | 292 °C (decomposes)[1][12] | N/A | - | - |

| Density | 1.57 g/cm³ at 25 °C[5] | 1.57 g/cm³[8] | - | - |

| pH | 7.5 - 9.0 (5% solution)[1] | 6.5 - 9.0 (5%) | - | - |

Note: Specific CAS numbers for the dihydrate and trihydrate forms are not consistently cited in major chemical databases; often, the anhydrous CAS number is used.

Experimental Protocols and Methodologies

The accurate determination of the physicochemical properties listed above relies on standardized experimental protocols. While detailed institutional standard operating procedures may vary, the fundamental methodologies are outlined below.

Determination of Molecular Weight

The molecular weight is a calculated value based on the molecular formula and the atomic weights of the constituent atoms. For hydrates, the mass of the water molecules is included in the calculation.

CAS Number Assignment

CAS (Chemical Abstracts Service) numbers are unique identifiers assigned to every chemical substance. These are assigned by the CAS organization and are retrieved from their extensive database.

pH Measurement

-

Preparation of Solution: A 5% (w/v) solution of potassium acetate is prepared by dissolving 5 grams of the compound in 100 mL of deionized water.

-

Calibration: A calibrated pH meter is used. Calibration is typically performed using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Measurement: The pH electrode is rinsed with deionized water, gently dried, and then immersed in the prepared potassium acetate solution. The reading is allowed to stabilize before being recorded.

Logical Workflow for Compound Selection

The selection of the appropriate form of potassium acetate is critical for experimental success. The following diagram illustrates a logical workflow for this decision-making process.

Caption: Workflow for selecting the appropriate form of potassium acetate.

References

- 1. Potassium Acetate Anhydrous Powder - High Purity, Best Price Manufacturer [anronchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 酢酸カリウム - K(acac), Potassium acetate [sigmaaldrich.com]

- 4. lohmann-minerals.com [lohmann-minerals.com]

- 5. calpaclab.com [calpaclab.com]

- 6. cheminovas.com [cheminovas.com]

- 7. Potassium acetate hydrate | C2H5KO3 | CID 23702041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. americanelements.com [americanelements.com]

- 9. Potassium acetate dihydrate | C2H7KO4 | CID 129776756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Potassium acetate trihydrate | C2H9KO5 | CID 23697588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Potassium Acetate | C2H3O2K | CID 517044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. reagentsstage.cimm2.com [reagentsstage.cimm2.com]

A Technical Guide to the Synthesis and Preparation of Potassium Acetate Hydrate Solutions

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis of potassium acetate (B1210297) and the subsequent preparation of its aqueous hydrate (B1144303) solutions. It covers the fundamental chemical principles, detailed experimental protocols, and critical quality control parameters relevant to research and pharmaceutical applications.

Introduction

Potassium acetate (CH₃COOK), the potassium salt of acetic acid, is a versatile compound with significant applications in molecular biology, pharmaceuticals, and as an environmentally benign de-icing agent.[1][2] In pharmaceutical formulations, it serves as a buffer and an electrolyte replenisher.[3][4] In molecular biology, it is commonly used to precipitate sodium dodecyl sulfate (B86663) (SDS) and proteins during DNA extraction.[5] The compound is highly hygroscopic and typically exists in various hydrated forms when exposed to moisture.[6][7] This guide focuses on its synthesis via acid-base neutralization and the preparation of precise aqueous hydrate solutions.

Physicochemical Properties

A thorough understanding of potassium acetate's properties is crucial for its effective synthesis and application.

Table 1: Physicochemical Properties of Anhydrous Potassium Acetate

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | Potassium acetate | [3][6] |

| CAS Number | 127-08-2 | [6] |

| Molecular Formula | CH₃COOK | [1][6] |

| Molar Mass | 98.142 g/mol | [1][6] |

| Appearance | White, deliquescent crystalline powder | [4][6] |

| Density | 1.57 g/cm³ (at 25 °C) | [6][8] |

| Melting Point | 292 - 307 °C (decomposes) | [1][4][6] |

| pH | 7.5 - 9.0 (5% aqueous solution) |[3][9] |

Potassium acetate's high solubility in water is a key characteristic for preparing aqueous solutions. This solubility is temperature-dependent.

Table 2: Solubility of Potassium Acetate in Water

| Temperature | Solubility (g / 100 mL) |

|---|---|

| 0.1 °C | 216.7 |

| 10 °C | 233.7 |

| 25 °C | 268.6 |

| 40 °C | 320.8 |

| 96 °C | 390.7 |

Data sourced from Wikipedia.[6]

Synthesis of Potassium Acetate

Potassium acetate is typically synthesized through a straightforward acid-base neutralization reaction.[2][10] The two most common methods involve the reaction of acetic acid with either potassium hydroxide (B78521) or potassium carbonate.

3.1. Synthesis via Potassium Hydroxide

This method involves the reaction of a strong base (potassium hydroxide, KOH) with a weak acid (acetic acid, CH₃COOH). The reaction is highly exothermic.[11]

Reaction: CH₃COOH + KOH → CH₃COOK + H₂O[6][11]

Logical Workflow for Synthesis

Caption: General experimental workflow for potassium acetate synthesis.

Experimental Protocol:

-

Preparation: Place a known quantity of glacial acetic acid into a reaction vessel equipped with a magnetic stirrer and an external cooling bath (e.g., an ice bath).

-

Reaction: Slowly add a stoichiometric amount of potassium hydroxide solution (or solid flakes) to the stirring acetic acid.[12] The addition must be gradual to control the exothermic reaction and maintain the temperature below 75 °C.[12][13]

-

pH Monitoring: Continuously monitor the pH of the solution. The addition of KOH should continue until the pH of the mixture reaches a neutral or slightly alkaline state (pH 7.5-8.5).[12][14]

-

Purification (Optional): If impurities are present, the solution can be treated with activated carbon to decolorize it, followed by filtration.[12]

-

Isolation: The potassium acetate can be isolated by evaporating the water. For a crystalline solid, this is often done under reduced pressure. Alternatively, the resulting solution can be directly used for preparing a hydrate solution of a specific concentration.

3.2. Synthesis via Potassium Carbonate

This method is often preferred for its safety, as the reaction with potassium carbonate (K₂CO₃) is less vigorous than with KOH. It produces carbon dioxide gas, resulting in effervescence.[15]

Reaction: 2CH₃COOH + K₂CO₃ → 2CH₃COOK + H₂O + CO₂[16]

Experimental Protocol:

-

Preparation: Dissolve a calculated amount of potassium carbonate in a minimal amount of deionized water in a beaker or flask.[15]

-

Reaction: Slowly and carefully add glacial acetic acid to the potassium carbonate solution.[15] Vigorous effervescence will occur as CO₂ is released.[15][16] Continue adding acid until the effervescence ceases, indicating the complete consumption of the carbonate.

-

Degassing: Gently heat the solution (e.g., boil for 2-3 minutes) to expel any remaining dissolved CO₂.[15]

-

Final Steps: The resulting solution can be filtered if necessary and then used directly or evaporated to obtain solid potassium acetate.

Preparation of Potassium Acetate Hydrate Solution

Once synthesized or obtained commercially, preparing an aqueous solution of a specific concentration is a common requirement. Potassium acetate is hygroscopic and readily forms hydrates in solution. At temperatures above 41.3 °C, the sesquihydrate (2CH₃COOK·3H₂O) begins to form the semihydrate (2CH₃COOK·H₂O).[6]

Protocol for Preparing a Standard Solution (e.g., 3 Molar):

-

Calculation: Calculate the mass of anhydrous potassium acetate needed. For a 1 L solution of 3 M, this would be: 3 moles × 98.142 g/mol = 294.42 g.

-

Dissolution: Weigh out 294.42 g of anhydrous potassium acetate and add it to a 1 L volumetric flask.

-

Hydration: Add approximately 700-800 mL of high-purity deionized water to the flask. Stir or swirl the mixture until all the solid has completely dissolved. The dissolution process may be slightly endothermic or exothermic, so allow the solution to return to room temperature.

-

Volume Adjustment: Once the solution is at room temperature, carefully add deionized water until the bottom of the meniscus reaches the calibration mark on the volumetric flask.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Sterilization (if required): For biological or pharmaceutical applications, the solution can be sterilized by autoclaving.[12]

Quality Control

Ensuring the quality of the prepared solution is critical, especially in drug development. Key parameters include concentration, pH, and purity.

Relationship of Inputs to Quality Outputs

Caption: Logical relationships between process inputs and final product quality.

Table 3: Key Quality Control Tests

| Parameter | Method | Acceptance Criteria (Example USP) | Reference(s) |

|---|---|---|---|

| Assay | Titration with 0.1 N perchloric acid in glacial acetic acid | 99.0% - 100.5% (on dried basis) | [14] |

| pH | Potentiometric measurement (1 in 20 solution) | 7.5 - 8.5 | [14] |

| Loss on Drying | Drying at 150 °C for 2 hours | Not more than 1.0% | [14] |

| Heavy Metals | Method I <231> | ≤ 0.002% | [14] |

| Sodium Limit | Atomic Absorption Spectroscopy | ≤ 0.03% |[14] |

References

- 1. SATHEE: Chemistry Potassium Acetate [sathee.iitk.ac.in]

- 2. Potassium Acetate: Structure, Uses & Preparation Guide [vedantu.com]

- 3. Potassium Acetate | C2H3O2K | CID 517044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. POTASSIUM ACETATE - Ataman Kimya [atamanchemicals.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Potassium acetate - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. calpaclab.com [calpaclab.com]

- 9. Potassium Acetate: Chemical Properties, Production Methods and Medicinal Uses_Chemicalbook [chemicalbook.com]

- 10. Potassium Acetate synthesis - chemicalbook [chemicalbook.com]

- 11. quora.com [quora.com]

- 12. Page loading... [guidechem.com]

- 13. RU2605695C1 - Method of producing potassium acetate - Google Patents [patents.google.com]

- 14. Potassium Acetate [drugfuture.com]

- 15. m.youtube.com [m.youtube.com]

- 16. scribd.com [scribd.com]

Potassium Acetate Hydrate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for potassium acetate (B1210297) hydrate, tailored for a scientific audience. The following sections detail toxicological data, personal protective equipment (PPE) protocols, emergency procedures, and the experimental methodologies used to determine key safety parameters.

Hazard Identification and Classification

Potassium acetate is generally considered to be of low toxicity.[1] However, as with any chemical reagent, proper handling is crucial to ensure personnel safety. It is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[2] The primary hazards are associated with direct contact and inhalation of dust.

Potential Health Effects:

-

Eye Contact: May cause eye irritation.[2] Dust from the product can also lead to eye irritation.[1]

-

Skin Contact: May be harmful if absorbed through the skin and may cause slight skin irritation.[2][3]

-

Inhalation: May be harmful if inhaled.[2] Inhalation of dust may cause respiratory irritation.[1]

-

Ingestion: May be harmful if swallowed.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of potassium acetate is provided in the table below.

| Property | Value |

| CAS Number | 127-08-2 |

| Molecular Formula | C₂H₃KO₂ |

| Molecular Weight | 98.14 g/mol [2] |

| Appearance | White crystalline powder |

| Solubility | 2530 g/L in water (20°C)[4] |

Toxicological Data

The following table summarizes the available acute toxicity data for potassium acetate.

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 3,250 mg/kg[5] |

| LD50 | Rabbit | Dermal | >20,000 mg/kg[6] |

| LC50 | Rat | Inhalation (dust/mist) | >5.6 mg/L/4h[6] |

| Skin Irritation | Rat | Dermal | No skin irritation[5] |

| Eye Irritation | Rabbit | Ocular | No eye irritation[5] |

Experimental Protocols

The toxicological data presented above are derived from standardized experimental protocols. The following sections detail the methodologies for these key studies.

Acute Oral Toxicity (LD50) - OECD Guideline 401 (Modified)

The acute oral toxicity of potassium acetate was likely determined using a method similar to the OECD 401 guideline. This test is designed to determine the median lethal dose (LD50), which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.[2]

Methodology:

-

Test Animals: The rat is the preferred rodent species.[2] A group of at least 5 rodents of the same sex is used for each dose level.[2]

-

Administration: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose being used per group.[2] For rodents, the volume should not exceed 1 ml/100 g body weight.[2]

Acute Dermal Irritation - OECD Guideline 404

This test provides information on the health hazards likely to arise from exposure to a substance by dermal application.[7][8][9]

Methodology:

-

Test Animal: The albino rabbit is the preferable laboratory animal.[8]

-

Application: A single dose of the test substance (0.5 g for a solid) is applied to a small area of the skin (approximately 6 cm²).[8] Untreated skin areas serve as a control.[8]

-

Exposure and Observation: The exposure period is 4 hours, after which the residual test substance is removed.[8] The animals are then examined for signs of erythema and edema at specified intervals for up to 14 days.[8]

Acute Eye Irritation - OECD Guideline 405

This test is designed to assess the potential of a substance to cause eye irritation or damage.

Methodology:

-

Test Animal: The albino rabbit is the recommended animal for this study.

-

Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness at specified intervals after instillation. The observation period is typically up to 21 days.

Safety and Handling Precautions

Personal Protective Equipment (PPE)

The following PPE should be worn when handling potassium acetate hydrate:

-

Eye Protection: Chemical safety goggles should be worn.[7]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[7][8]

-

Skin and Body Protection: Use clean protective body covering clothing as needed to minimize contact.[2]

-

Respiratory Protection: In areas where dust may form, use a suitable respirator.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. An eye irritation test protocol and an evaluation and classification system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. daikinchemicals.com [daikinchemicals.com]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

Methodological & Application

detailed protocol for DNA precipitation using potassium acetate hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the precipitation of DNA from aqueous solutions using potassium acetate (B1210297) and ethanol (B145695). DNA precipitation is a fundamental technique used to concentrate and purify DNA. Potassium acetate serves as a salt that neutralizes the negative charges on the phosphate (B84403) backbone of DNA, reducing its hydrophilicity and facilitating its precipitation in the presence of an alcohol like ethanol or isopropanol. This method is particularly effective in procedures such as plasmid DNA minipreps, where potassium acetate aids in the removal of proteins and detergents like sodium dodecyl sulfate (B86663) (SDS).

Principle and Mechanism of Action

The precipitation of DNA with potassium acetate and alcohol is based on the principle of reducing the solubility of DNA in the aqueous solution. The mechanism involves several key actions:

-

Charge Neutralization: DNA is negatively charged due to its phosphate backbone, which makes it highly soluble in water. The potassium ions (K⁺) from potassium acetate interact with and neutralize these negative charges.[1][2]

-

Dehydration: Ethanol is less polar than water. When added to the solution, it displaces the hydration shell of water molecules surrounding the DNA.

-

Precipitation: With the charges neutralized and the hydration shell disrupted, the DNA molecules aggregate and precipitate out of the solution.

-

Contaminant Removal: In specific applications like alkaline lysis for plasmid purification, potassium acetate plays a crucial role in precipitating proteins, chromosomal DNA, and SDS.[3][4][5] The potassium ions react with dodecyl sulfate to form potassium dodecyl sulfate (KDS), a highly insoluble salt that precipitates along with denatured proteins and large chromosomal DNA, leaving the smaller, supercoiled plasmid DNA in the supernatant.[1][3][6]

The logical workflow for the role of potassium acetate in plasmid purification is outlined below.

Figure 1: Logical workflow of potassium acetate's role in plasmid DNA purification via alkaline lysis.

Detailed Experimental Protocol

This protocol describes the standard procedure for precipitating DNA from a purified aqueous solution.

2.1. Materials and Reagents

-

DNA solution (in water or a low-salt buffer like TE)

-

3 M Potassium Acetate, pH 5.5 (sterile)

-

100% Ethanol (ice-cold)

-

70% Ethanol (ice-cold)

-

Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Microcentrifuge

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Pipettes and sterile tips

2.2. Procedure

-

Measure Volume: Determine the initial volume of your DNA sample in a microcentrifuge tube.

-

Add Potassium Acetate: Add 1/10th volume of 3 M Potassium Acetate (pH 5.5) to the DNA solution. For example, add 10 µL of 3 M potassium acetate to a 100 µL DNA sample. This brings the final salt concentration to approximately 0.3 M.[7]

-

Mix: Mix thoroughly by vortexing gently or flicking the tube.

-

Add Ethanol: Add 2 to 2.5 volumes of ice-cold 100% ethanol.[7][8] For a 110 µL solution (from the previous step), add 220-275 µL of ethanol.

-

Mix and Incubate: Invert the tube several times to mix. A stringy white precipitate of DNA may become visible. Incubate the mixture to allow the DNA to fully precipitate. Incubation conditions can be varied (see Table 1).[7][8][9]

-

Centrifugation: Pellet the DNA by centrifuging the tube at high speed (e.g., 12,000 - 15,000 x g) in a microcentrifuge.[7][8] Centrifugation time and temperature can be adjusted (see Table 2).

-

Remove Supernatant: Carefully decant or pipette off the supernatant without disturbing the DNA pellet, which should be visible at the bottom of the tube.

-

Wash Pellet: Add 500 µL to 1 mL of ice-cold 70% ethanol to the tube.[8] This step washes away residual salts and other contaminants.

-

Centrifuge Again: Centrifuge at high speed for 5 minutes at 4°C.

-

Remove Wash Solution: Carefully decant or pipette off the ethanol wash. Remove as much residual ethanol as possible. A brief, gentle spin can help collect remaining droplets for removal.

-

Dry Pellet: Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry, as this can make the DNA difficult to redissolve. The pellet should become translucent but not bone-dry.

-

Resuspend DNA: Resuspend the dried DNA pellet in a suitable volume of nuclease-free water or TE buffer.[7][8] Pipette up and down gently to ensure the pellet is fully dissolved. A brief incubation at 50-60°C can aid resuspension.

The general workflow for this experimental protocol is illustrated below.

Figure 2: Standard workflow for DNA precipitation with potassium acetate and ethanol.

Quantitative Data Summary

The following tables summarize the typical quantitative parameters used in DNA precipitation protocols.

Table 1: Reagent Concentrations and Volumes

| Reagent | Stock Concentration | Final Concentration / Volume Ratio | Purpose |

| Potassium Acetate | 3 M, pH 5.5 | 0.3 M (1/10th volume) | Neutralizes DNA's negative charge.[7] |

| Ethanol | 100% (Absolute) | 2 - 2.5 volumes | Acts as the precipitating agent.[7][8] |

| Ethanol (Wash) | 70% | ~10-20 volumes (e.g., 500 µL) | Removes residual salts from the pellet.[7][8] |

Table 2: Incubation and Centrifugation Parameters

| Step | Parameter | Standard Condition | Alternative Condition |

| Incubation | Temperature | -20°C | -80°C |

| Duration | ≥ 30 minutes or overnight | 20 - 30 minutes | |

| Centrifugation | Speed | 12,000 - 15,000 x g (max speed) | 10,000 x g |

| Duration | 15 - 20 minutes | 10 - 15 minutes | |

| Temperature | 4°C or Room Temperature | 4°C |

Important Considerations and Troubleshooting

-

Incompatibility with SDS: Avoid using potassium acetate to precipitate nucleic acids from solutions containing high concentrations of SDS, unless the goal is to remove the SDS itself. The formation of insoluble potassium dodecyl sulfate (KDS) will cause the detergent to co-precipitate.[7][10]

-

Low DNA Concentration: For samples with very low DNA concentrations (<20 ng/mL), extend the incubation time (e.g., overnight at -20°C) or increase centrifugation time to maximize recovery.[7]

-

Salt Removal: The 70% ethanol wash is critical for removing residual salts which can inhibit downstream enzymatic reactions (e.g., PCR, restriction digests).

-

Pellet Loss: After centrifugation, the DNA pellet can be loose and difficult to see. Be extremely careful when decanting the supernatant.

-

Over-drying the Pellet: An over-dried DNA pellet is very difficult to dissolve. If this occurs, heat the resuspended solution at 55-65°C for 10-15 minutes with gentle agitation.

References

- 1. quora.com [quora.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Potassium Acetate? [synapse.patsnap.com]

- 6. quora.com [quora.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. kaganovichlab.com [kaganovichlab.com]

- 9. avivasysbio.com [avivasysbio.com]

- 10. genelink.com [genelink.com]

The Pivotal Role of Potassium Acetate in Alkaline Lysis Plasmid Purification: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkaline lysis method, first described by Birnboim and Doly in 1979, remains a cornerstone technique for the extraction of plasmid DNA from bacterial cultures.[1] Its enduring popularity lies in its simplicity, scalability, and efficiency in separating plasmid DNA from chromosomal DNA and other cellular components. A critical, yet often overlooked, component of this procedure is the neutralization step, where potassium acetate (B1210297) plays a multifaceted and indispensable role. This application note provides a detailed examination of the function of potassium acetate in alkaline lysis, supported by comprehensive protocols and visual workflows, to empower researchers in optimizing their plasmid purification strategies.

At its core, the alkaline lysis procedure leverages the topological differences between supercoiled plasmid DNA and linear chromosomal DNA. The process involves the sequential addition of three key solutions: Solution I (Resuspension Buffer), Solution II (Lysis Buffer), and Solution III (Neutralization Buffer), which contains potassium acetate. The successful isolation of high-quality plasmid DNA is critically dependent on the precise composition and handling of this neutralization solution.

The Multifunctional Role of Potassium Acetate (Solution III)

Potassium acetate in the neutralization buffer (typically a high concentration solution of potassium acetate and glacial acetic acid) performs three primary functions that are crucial for the selective isolation of plasmid DNA:

-

Neutralization of the Alkaline Environment: The addition of the alkaline lysis buffer (Solution II), containing sodium hydroxide (B78521) (NaOH) and sodium dodecyl sulfate (B86663) (SDS), creates a highly alkaline environment (pH 12.0-12.5). This high pH denatures both the chromosomal and plasmid DNA into single strands. The acidic potassium acetate solution immediately neutralizes the NaOH.[2][3][4] This rapid reduction in pH is essential, as prolonged exposure to alkaline conditions can irreversibly damage the plasmid DNA.[5][6]

-

Selective Renaturation of Plasmid DNA: The neutralization of the lysate allows the single-stranded DNA to reanneal. Due to their small size and covalently closed circular nature, plasmid DNA strands quickly and correctly re-form their double-stranded, supercoiled structure. In contrast, the much larger and more complex linear chromosomal DNA cannot reanneal correctly and instead forms a tangled, insoluble mass.[7]

-

Precipitation of Contaminants: The potassium ions (K+) from potassium acetate react with the dodecyl sulfate from SDS to form potassium dodecyl sulfate (KDS), a highly insoluble precipitate.[4] This white precipitate effectively removes the detergent from the solution. Furthermore, the high salt concentration facilitates the precipitation of the denatured proteins and the tangled chromosomal DNA.[3] This complex of KDS, proteins, and chromosomal DNA is then easily pelleted by centrifugation, leaving the soluble plasmid DNA in the supernatant.

Data Presentation: Optimizing Potassium Acetate Concentration

| Parameter | Standard Range | Consequence of Deviation Below Range | Consequence of Deviation Above Range |

| Potassium Acetate Concentration | 3 M - 5 M | Incomplete neutralization, leading to plasmid denaturation and reduced yield. Insufficient precipitation of SDS and proteins, resulting in lower purity.[8] | While less critical, excessively high salt concentrations can lead to co-precipitation of salts with the plasmid DNA in subsequent steps, affecting purity. |